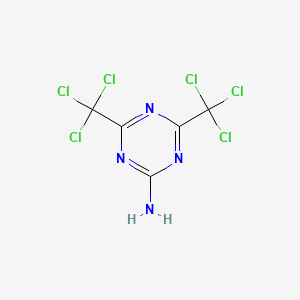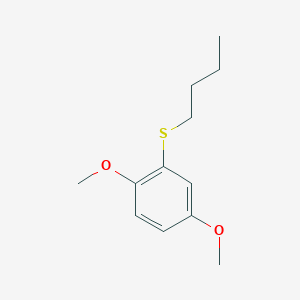
2-(Butylsulfanyl)-1,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-(butylthio)-1,4-dimethoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methoxy groups at the 1 and 4 positions and a butylthio group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 2-(butylthio)-1,4-dimethoxy- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,4-dimethoxybenzene with butylthiol in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled conditions. The reaction proceeds through the formation of a sigma complex intermediate, followed by the substitution of a hydrogen atom with the butylthio group.
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as aluminum chloride or iron(III) chloride (FeCl3) are commonly used to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-(butylthio)-1,4-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the butylthio group to a butyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Butyl-substituted benzene
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
Benzene, 2-(butylthio)-1,4-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Potential applications include the development of pharmaceuticals and therapeutic agents. The compound’s structural features may contribute to its activity in targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of benzene, 2-(butylthio)-1,4-dimethoxy- involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The butylthio group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dimethoxy-: Lacks the butylthio group, resulting in different reactivity and applications.
Benzene, 2-(methylthio)-1,4-dimethoxy-: Contains a methylthio group instead of a butylthio group, leading to variations in chemical behavior and biological activity.
Benzene, 2-(ethylthio)-1,4-dimethoxy-: Features an ethylthio group, which affects its physical and chemical properties compared to the butylthio derivative.
Uniqueness
Benzene, 2-(butylthio)-1,4-dimethoxy- is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, making it suitable for specific applications in research and industry. The combination of methoxy and butylthio groups also enhances its potential as a versatile building block in organic synthesis.
Properties
CAS No. |
24920-40-9 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-butylsulfanyl-1,4-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2S/c1-4-5-8-15-12-9-10(13-2)6-7-11(12)14-3/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
SYVBNBNOXZNPKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


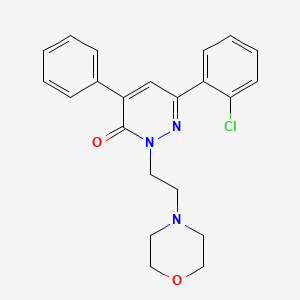
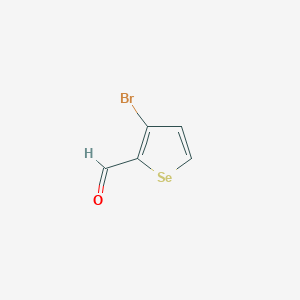
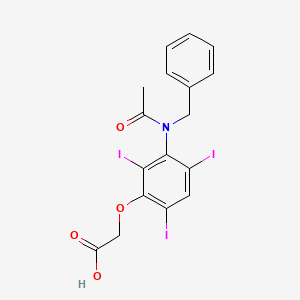
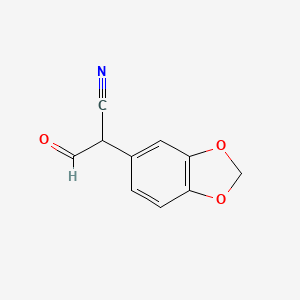
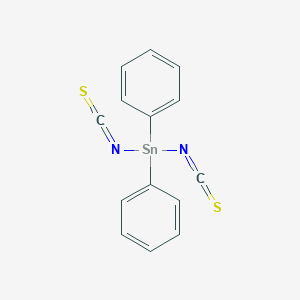
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
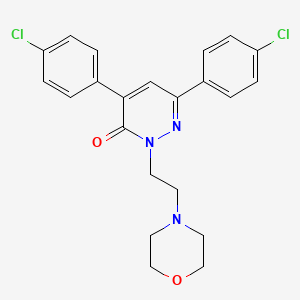
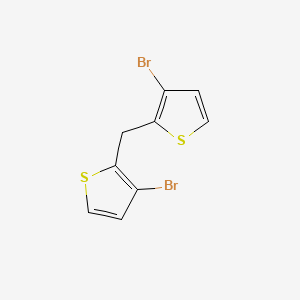
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
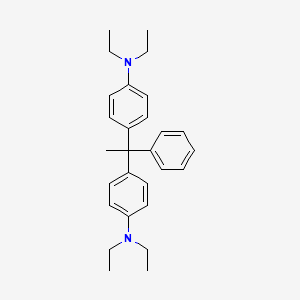
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
